(R)-1-(4-Bromophenyl)butan-1-amine
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Overview
Description
®-1-(4-Bromophenyl)butan-1-amine is a chiral amine compound characterized by the presence of a bromophenyl group attached to a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromophenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-1-phenylbutan-1-amine and bromine.
Bromination: The phenyl group is brominated using bromine or a brominating agent under controlled conditions to introduce the bromine atom at the para position.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-1-(4-Bromophenyl)butan-1-amine.
Industrial Production Methods
In an industrial setting, the production of ®-1-(4-Bromophenyl)butan-1-amine may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Bromophenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromophenyl group can be reduced to form phenylbutan-1-amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenylbutan-1-amine.
Substitution: Formation of substituted phenylbutan-1-amine derivatives.
Scientific Research Applications
Chemistry
®-1-(4-Bromophenyl)butan-1-amine is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology
In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions or receptor binding studies.
Medicine
Industry
In the industrial sector, ®-1-(4-Bromophenyl)butan-1-amine may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromophenyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group may enhance binding affinity through hydrophobic interactions, while the amine group can form hydrogen bonds with target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- ®-1-Phenylbutan-1-amine
- ®-1-(4-Chlorophenyl)butan-1-amine
- ®-1-(4-Fluorophenyl)butan-1-amine
Uniqueness
®-1-(4-Bromophenyl)butan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro and fluoro analogs, the bromine atom provides different steric and electronic effects, potentially leading to distinct chemical and biological behaviors.
Properties
Molecular Formula |
C10H14BrN |
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Molecular Weight |
228.13 g/mol |
IUPAC Name |
(1R)-1-(4-bromophenyl)butan-1-amine |
InChI |
InChI=1S/C10H14BrN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3/t10-/m1/s1 |
InChI Key |
STORZZRBHMOXOC-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=CC=C(C=C1)Br)N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Br)N |
Origin of Product |
United States |
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